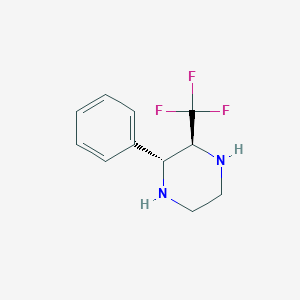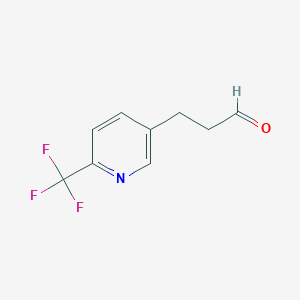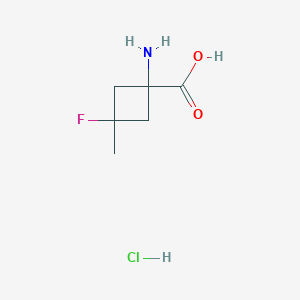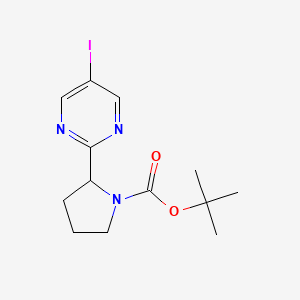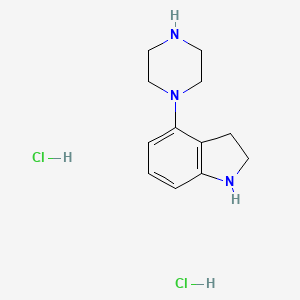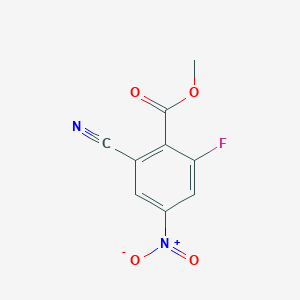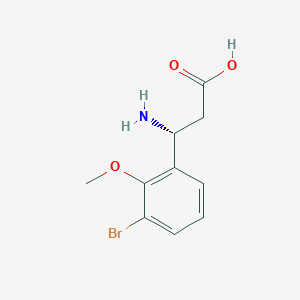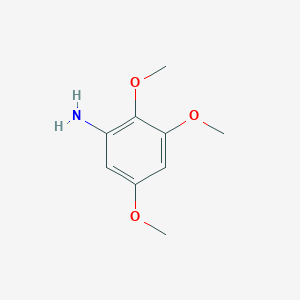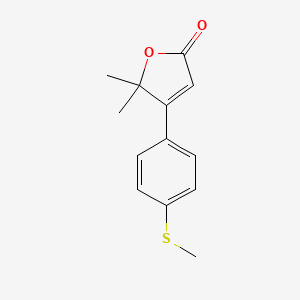
5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one is an organic compound characterized by a furan ring substituted with a 4-(methylthio)phenyl group and two methyl groups at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and acetone.
Condensation Reaction: The initial step involves a condensation reaction between 4-(methylthio)benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the furan ring. This step often requires acidic conditions, such as using hydrochloric acid, to facilitate the cyclization process.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methylthio group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-4-phenylfuran-2(5H)-one: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
5,5-Dimethyl-4-(4-methoxyphenyl)furan-2(5H)-one: Contains a methoxy group instead of a methylthio group, affecting its electronic properties and reactivity.
Uniqueness
The presence of the methylthio group in 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one distinguishes it from similar compounds, potentially enhancing its reactivity and providing unique biological properties. This structural feature can influence the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C13H14O2S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one |
InChI |
InChI=1S/C13H14O2S/c1-13(2)11(8-12(14)15-13)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
Clave InChI |
GRDPSSWVXSPXHK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



